Isocyanate de benzyle

Vue d'ensemble

Description

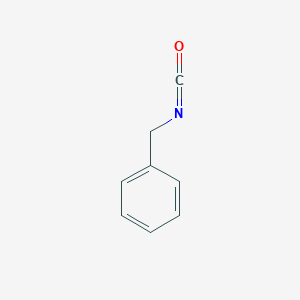

Benzyl isocyanate is an organic compound with the formula C₈H₇NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

From Benzylamine and Phosgene: Benzyl isocyanate can be synthesized by reacting benzylamine with phosgene.

Oxidation of Benzyl Isocyanide: Another method involves the oxidation of benzyl isocyanide using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.

Industrial Production Methods:

Phosgenation Process: The industrial production of benzyl isocyanate typically involves the phosgenation of benzylamine.

Types of Reactions:

Nucleophilic Addition: Benzyl isocyanate undergoes nucleophilic addition reactions with alcohols, amines, and water.

Formation of Urethanes: When reacted with alcohols, benzyl isocyanate forms urethanes (carbamates).

Formation of Ureas: Primary and secondary amines react with benzyl isocyanate to form substituted ureas.

Common Reagents and Conditions:

Alcohols and Amines: Common reagents include alcohols and amines, which react with benzyl isocyanate under mild conditions to form urethanes and ureas, respectively.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with primary and secondary amines.

Applications De Recherche Scientifique

Benzyl isocyanate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Benzyl isocyanate (BI) primarily targets the electrode/electrolyte interface in lithium-ion batteries . It acts as an electrolyte additive to enhance the intercalation stability between the electrode and the electrolyte . This interaction plays a crucial role in improving the performance and lifespan of lithium-ion batteries .

Mode of Action

Benzyl isocyanate interacts with its target by undergoing preferential oxidation on the electrode surface . This oxidation process results in the formation of a stable and uniform protective film . The protective film reduces the interfacial impedance, thereby improving the cycling stability of the cell .

Biochemical Pathways

The primary biochemical pathway involved in the action of benzyl isocyanate is the oxidation process on the electrode surface . This process leads to the formation of a protective film that enhances the stability of the electrode/electrolyte interface . The downstream effect of this pathway is the improvement of the cycling stability of lithium-ion batteries .

Pharmacokinetics

The formation of a protective film on the electrode surface improves the efficiency and longevity of the battery .

Result of Action

The primary molecular effect of benzyl isocyanate’s action is the formation of a stable and uniform protective film on the electrode surface . This film reduces the interfacial impedance, thereby improving the cycling stability of the cell . In a cellular context, this results in enhanced performance and lifespan of lithium-ion batteries .

Action Environment

The action of benzyl isocyanate can be influenced by various environmental factors. For instance, the concentration of benzyl isocyanate in the electrolyte can affect its efficacy . In an electrolyte containing 3 wt% BI, the capacity retention of the battery was maintained at 79.4% after 200 cycles, which was greater than that of the baseline electrolyte (66.9%) . This suggests that the optimal concentration of benzyl isocyanate can enhance its action and improve the performance of lithium-ion batteries .

Analyse Biochimique

Biochemical Properties

Benzyl isocyanate has been found to interact with various biomolecules. It is known to inhibit the formation of benzo[a]pyrene (BP)-DNA adduct, suggesting its potential chemopreventive properties

Cellular Effects

The effects of Benzyl isocyanate on cells are primarily observed in the context of lithium-ion batteries, where it has been used as an electrolyte additive to enhance electrode/electrolyte intercalation stability . It forms a stable and uniform protective film on the electrode surface, reducing interfacial impedance and improving the cycling stability of the cell

Molecular Mechanism

The molecular mechanism of Benzyl isocyanate involves its preferential oxidation on the electrode surface to form a stable and uniform protective film . This reduces the interfacial impedance and thus improves the cycling stability of the cell

Temporal Effects in Laboratory Settings

In laboratory settings, Benzyl isocyanate has shown changes in its effects over time. For instance, after 200 cycles, the specific capacity of a cell with the baseline electrolyte significantly decreased, while the cycling stability of the battery improved to various degrees with the addition of different concentrations of Benzyl isocyanate .

Comparaison Avec Des Composés Similaires

Phenyl isocyanate: Similar to benzyl isocyanate but with a phenyl group instead of a benzyl group.

Methyl isocyanate: Contains a methyl group instead of a benzyl group.

Ethyl isocyanate: Contains an ethyl group instead of a benzyl group.

Uniqueness:

Reactivity: Benzyl isocyanate is unique in its reactivity due to the presence of the benzyl group, which can influence the electronic properties of the isocyanate group.

Applications: Its use as an additive in lithium-ion batteries is a distinctive application that sets it apart from other isocyanates.

Activité Biologique

Benzyl isocyanate (BzIC) is an organic compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Benzyl isocyanate is characterized by the presence of an isocyanate functional group attached to a benzyl group. Its structure can be represented as follows:

This compound is known for its reactivity, particularly in forming derivatives with amines and alcohols, which contributes to its biological activity.

1. Anticancer Activity

Benzyl isocyanate has been shown to exhibit potent anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines through several mechanisms:

- Induction of Apoptosis : BzIC triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. In studies involving canine lymphoma and leukemia cell lines, BzIC demonstrated significant cytotoxicity, especially against B lymphocyte-derived malignant cells .

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, inhibiting their proliferation .

- Reactive Oxygen Species (ROS) Generation : BzIC increases ROS levels, which are crucial for inducing apoptosis in cancer cells .

2. Antimicrobial Activity

Benzyl isocyanate exhibits notable antimicrobial properties, making it a candidate for alternative treatments to conventional antibiotics. Studies have demonstrated its effectiveness against various pathogens:

- Comparative Studies : In a mouse model, BzIC showed comparable or superior antimicrobial activity against Pseudomonas aeruginosa compared to traditional antibiotics like gentamicin .

- Mechanism of Action : The antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation through modulation of gene expression related to virulence factors .

Table 1: Summary of Biological Activities of Benzyl Isocyanate

Detailed Research Findings

- Apoptosis Induction : A study demonstrated that BzIC treatment led to significant apoptosis in human breast cancer cells through caspase activation and mitochondrial dysfunction . This finding underscores its potential as a therapeutic agent in oncology.

- Antimicrobial Efficacy : Another investigation highlighted BzIC's effectiveness against antibiotic-resistant strains of bacteria, suggesting its role as an alternative treatment option amidst rising antibiotic resistance .

- In Vivo Studies : Preclinical trials involving xenograft models showed that BzIC could suppress tumor growth without severe side effects, indicating its promise for further clinical development .

Propriétés

IUPAC Name |

isocyanatomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNLNVZZTACNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863116 | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3173-56-6, 25550-57-6 | |

| Record name | Benzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, isocyanatomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I2LI357GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of benzyl isocyanate?

A1: Benzyl isocyanate has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol. Its structure consists of a benzene ring attached to a methylene group, which is further bonded to an isocyanate (-N=C=O) functional group.

Q2: How can we characterize benzyl isocyanate spectroscopically?

A2: Fourier transform infrared (FTIR) spectroscopy is commonly used to characterize benzyl isocyanate. The isocyanate group exhibits a strong characteristic peak at around 2270 cm−1, corresponding to the stretching vibration of the -N=C=O bond [, , , ]. 13C-NMR can also be used to confirm successful functionalization with benzyl isocyanate [].

Q3: What is the key reactive site in benzyl isocyanate and how does it react?

A3: The isocyanate group (-N=C=O) is the primary reactive site in benzyl isocyanate. It readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols [, , , , , , , , , , ].

Q4: How does the reactivity of benzyl isocyanate compare to other isocyanates?

A4: The reactivity of benzyl isocyanate is influenced by the steric hindrance of the benzyl group. It generally shows moderate reactivity compared to less hindered aliphatic isocyanates but higher reactivity than bulkier aromatic isocyanates [, ].

Q5: Can benzyl isocyanate undergo cyclotrimerization?

A5: Yes, benzyl isocyanate can undergo cyclotrimerization in the presence of certain catalysts, like specific palladium complexes, to form triphenyl isocyanurate [].

Q6: How is benzyl isocyanate used in polymer chemistry?

A6: Benzyl isocyanate is a versatile monomer used to incorporate isocyanate functionality into polymers. It can be copolymerized with various acrylic monomers like methyl methacrylate and n-butyl acrylate to create polymers with tunable properties [, , , , , , , , , ].

Q7: What are the benefits of incorporating benzyl isocyanate into polymers?

A7: Incorporating benzyl isocyanate introduces reactive isocyanate groups that can participate in crosslinking reactions, enhancing the mechanical strength, thermal stability, and solvent resistance of the final polymer materials [, , , , ].

Q8: How does the concentration of benzyl isocyanate affect the properties of the resulting polymers?

A8: Increasing the concentration of benzyl isocyanate generally leads to a higher degree of crosslinking in the polymer, resulting in improved mechanical properties but potentially decreased flexibility [, , , ].

Q9: Can benzyl isocyanate be used to create "clickable" polymers?

A9: Yes, the reactive isocyanate group of benzyl isocyanate makes it suitable for creating "clickable" polymers. These polymers can be further functionalized by reacting with molecules containing complementary functional groups, like amines or alcohols, enabling the attachment of various molecules or materials [, ].

Q10: What are the applications of benzyl isocyanate-modified polymers?

A10: Polymers modified with benzyl isocyanate find applications in coatings [, , ], adhesives [], elastomers [, ], and as functional materials for drug delivery [] and surface modification [].

Q11: What is the stability of benzyl isocyanate in the presence of water?

A11: Benzyl isocyanate is susceptible to hydrolysis in the presence of water, forming the corresponding urea derivative. This reactivity necessitates careful control of moisture during storage and processing [, , , , ].

Q12: How can the stability of benzyl isocyanate-containing formulations be improved?

A12: The stability of benzyl isocyanate-containing formulations can be enhanced by using moisture-scavenging agents, employing low-moisture processing techniques, and storing the formulations under dry and inert conditions [, , , ].

Q13: Does benzyl isocyanate exhibit any biological activity?

A13: Research indicates that benzyl isocyanate exhibits anti-biofilm activity against Staphylococcus aureus, a common bacterial pathogen. It demonstrates substantial inhibition of biofilm formation and downregulates key biofilm markers like icaAD, sarA, and agr [].

Q14: How does benzyl isocyanate interact with bacterial biofilms?

A14: Molecular docking studies suggest that benzyl isocyanate interacts with key regulatory proteins involved in biofilm formation, such as IcaA, SarA, and Agr, potentially disrupting their function and inhibiting biofilm development [].

Q15: What are the safety concerns associated with handling benzyl isocyanate?

A15: Like other isocyanates, benzyl isocyanate can be a respiratory and skin sensitizer. Appropriate personal protective equipment should always be worn when handling this compound. Proper ventilation and engineering controls are essential to minimize exposure risks.

Q16: Are there any specific regulations regarding the use and handling of benzyl isocyanate?

A16: The use and handling of benzyl isocyanate are subject to regulations governing hazardous chemicals. These regulations may vary depending on the geographical location and intended use. It is crucial to consult and comply with all applicable local, national, and international regulations.

Q17: How is computational chemistry used in research related to benzyl isocyanate?

A17: Computational chemistry plays a role in understanding the reactivity and properties of benzyl isocyanate. Molecular modeling techniques can be employed to study its interactions with other molecules, predict its reactivity towards different functional groups, and design new materials or applications [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.